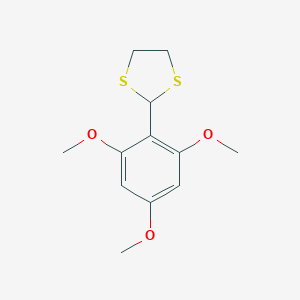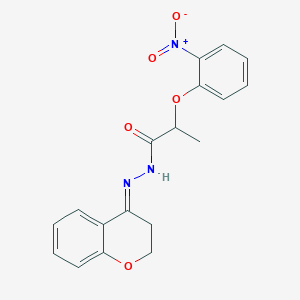
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzophenone with benzyl bromide and naphthalene-2-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or naphthyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional ketone or carboxyl groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-phenylquinazolin-4-one
- 2-Benzyl-3-(2-methylphenyl)quinazolin-4-one
- 2-Benzyl-3-(4-methoxyphenyl)quinazolin-4-one
Uniqueness
2-benzyl-3-(2-naphthyl)-4(3H)-quinazolinone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
41048-12-8 |
|---|---|
Molecular Formula |
C25H18N2O |
Molecular Weight |
362.4g/mol |
IUPAC Name |
2-benzyl-3-naphthalen-2-ylquinazolin-4-one |
InChI |
InChI=1S/C25H18N2O/c28-25-22-12-6-7-13-23(22)26-24(16-18-8-2-1-3-9-18)27(25)21-15-14-19-10-4-5-11-20(19)17-21/h1-15,17H,16H2 |
InChI Key |
WFVIMGKRHLBPTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(2,3-dihydro-1H-inden-5-yl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B458457.png)
![2-(3-chlorophenoxy)-N'-[1-(2,3-dihydro-1H-inden-5-yl)ethylidene]propanohydrazide](/img/structure/B458460.png)

![N'-[(6-Methoxy-2,3-dihydro-1H-inden-5-YL)methylidene]-2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)acetohydrazide](/img/structure/B458463.png)

![2-[2-(Phenylsulfanyl)ethylidene]hydrazinecarboximidamide](/img/structure/B458468.png)
![2-{2-[(4-Methylphenyl)sulfanyl]ethylidene}hydrazinecarboximidamide](/img/structure/B458471.png)

![1-hydroxy-2-[(E)-2-(2-methylphenoxy)ethylideneamino]guanidine](/img/structure/B458473.png)
